4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide
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Overview
Description
4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide is a complex organic compound that features a benzamide core linked to an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide typically involves the following steps:
Formation of the Isoindoline Core: This can be achieved through the cyclization of phthalic anhydride with an amine.
Attachment of the Benzamide Group: The isoindoline core is then reacted with 3-methylphenylamine under suitable conditions to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action for 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbenzamide
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)benzamide
Uniqueness
Compared to similar compounds, 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide may exhibit unique properties due to the presence of the 3-methylphenyl group. This could influence its reactivity, stability, and interactions with other molecules.
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-14-5-4-6-16(13-14)23-20(25)15-9-11-17(12-10-15)24-21(26)18-7-2-3-8-19(18)22(24)27/h2-13H,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLZPQZYWLJPRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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